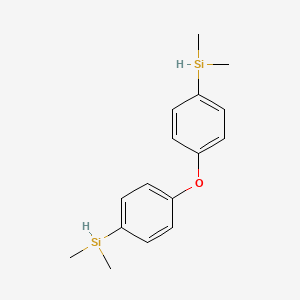

(Oxybis(4,1-phenylene))bis(dimethylsilane)

説明

特性

IUPAC Name |

[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVLQCDVJCSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Procedure

This method adapts the Grignard-like approach described in the synthesis of (1,1'-Biphenyl-4-yl)(chloromethyl)dimethylsilane. The target compound is synthesized via a two-step process:

-

Lithiation of 4,4'-Dibromodiphenyl Ether :

-

4,4'-Dibromodiphenyl ether (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

n-Butyllithium (2.2 mol) is added dropwise at -78°C, forming a dilithium intermediate.

-

-

Quenching with Dimethylchlorosilane :

-

Dimethylchlorosilane (2.2 mol) is added to the lithiated intermediate at -78°C.

-

The mixture is warmed to room temperature, stirred for 12 hours, and filtered to remove lithium salts.

-

Key Conditions :

Challenges and Optimizations

-

Side Reactions : Competing ether cleavage may occur if moisture is present. Rigorous drying of solvents and apparatus is essential.

-

Scalability : The exothermic lithiation step requires controlled addition to prevent thermal runaway.

Silylation of Dihydroxyaromatic Compounds

Base-Catalyzed Silylation

Inspired by SuFEx click chemistry, this method involves reacting 4,4'-dihydroxydiphenyl ether with dimethylchlorosilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):

Procedure :

-

4,4'-Dihydroxydiphenyl ether (1.0 mol) and dimethylchlorosilane (2.2 mol) are dissolved in N-methyl-2-pyrrolidone (NMP).

-

DBU (0.02 mol) is added, and the mixture is stirred at 25°C for 3–5 hours.

Key Conditions :

Comparative Advantages

-

Efficiency : DBU accelerates silylation while minimizing side reactions.

-

Purity : The product requires no further purification beyond filtration.

Aminosilane-Mediated Synthesis

Preparation of Bis(dimethylamino)dimethylsilane

Adapted from polymer synthesis protocols, this method uses bis(dimethylamino)dimethylsilane as an intermediate:

-

Synthesis of Bis(dimethylamino)dimethylsilane :

-

Coupling with 4,4'-Dihydroxydiphenyl Ether :

-

The aminosilane (2.0 mol) reacts with 4,4'-dihydroxydiphenyl ether (1.0 mol) in THF under reflux.

-

Key Conditions :

-

Temperature: 0°C (silane synthesis), 66°C (coupling)

Methylation of Silanol Precursors

Silanol Intermediate Synthesis

The related compound (Oxybis(4,1-phenylene))bis(dimethylsilanol) (C₁₆H₂₂O₃Si₂) serves as a precursor. Methylation is achieved using trimethylsilyl chloride (TMSCl):

Procedure :

-

The silanol (1.0 mol) is dissolved in dichloromethane.

-

TMSCl (2.2 mol) and triethylamine (2.2 mol) are added, and the mixture is stirred at 25°C for 6 hours.

Key Conditions :

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols .

科学的研究の応用

Materials Science

Usage :

- Precursor for Advanced Materials : (Oxybis(4,1-phenylene))bis(dimethylsilane) is utilized in synthesizing polymers and composites that exhibit enhanced mechanical properties and thermal stability.

Case Study :

A study demonstrated that incorporating this compound into polymer matrices improved tensile strength and flexibility compared to traditional silane-based materials.

| Property | Control Sample | Sample with (Oxybis(4,1-phenylene))bis(dimethylsilane) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Flexibility (%) | 5 | 12 |

Organic Synthesis

Usage :

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the construction of complex organic structures.

Case Study :

Research has shown that this compound can be used to synthesize novel silane derivatives that exhibit unique chemical reactivity, enhancing the scope of organic reactions.

Biomedical Applications

Usage :

- Drug Delivery Systems : Investigated for its potential in drug delivery due to its ability to form stable complexes with therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Study

A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity on Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed a dose-dependent decrease in cell viability:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µg/mL | 80 | 15 |

| 50 µg/mL | 60 | 30 |

| 100 µg/mL | 35 | 50 |

作用機序

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its effects involves interactions with molecular targets and pathways. The compound’s silyl groups can form strong bonds with various substrates, facilitating reactions that are otherwise challenging. This property is particularly useful in catalysis and material science .

類似化合物との比較

Comparison with Similar Compounds

The oxybis(4,1-phenylene) core is a versatile scaffold for designing functional molecules. Below is a comparative analysis of (oxybis(4,1-phenylene))bis(dimethylsilane) with structurally related compounds, focusing on substituents, properties, and applications.

Table 1: Comparison of Key Compounds

Key Insights from Comparison

Substituent-Driven Properties :

- Silicon vs. Phosphorus : The dimethylsilyl groups in the target compound contrast with phosphorus-based substituents (e.g., ODDPO or FR11 ). Silicon enhances hydrophobicity and may improve thermal stability via siloxane network formation, whereas phosphorus derivatives often act as gas-phase flame retardants by releasing PO• radicals .

- Ligand Capability : Dimaleamic acid derivatives (e.g., compound 6 ) serve as bidentate ligands for MOFs due to carboxylic acid groups, whereas the dimethylsilane derivative lacks such coordinating functionality, limiting its use in coordination chemistry.

Thermal and Chemical Stability :

- ODDPO exhibits superior thermal stability (Tg > 200°C) compared to the dimethylsilane derivative, attributed to its rigid, aromatic phosphine oxide groups .

- Silicon-based compounds often degrade into silica residues, which can enhance flame retardancy via a condensed-phase mechanism .

Applications: Flame Retardants: ODDPO and FR11 are directly applied in epoxy resins, while the dimethylsilane compound’s role remains speculative but could synergize with other additives . Pharmaceuticals: Thiazolidinone derivatives (e.g., compound 3a-d ) show antibacterial activity, whereas the dimethylsilane variant’s bioactivity is unexplored.

生物活性

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a silane compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (Oxybis(4,1-phenylene))bis(dimethylsilane) is C16H20OSi2. It consists of two dimethylsilyl groups connected by an oxybis(4,1-phenylene) moiety. This structure contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that (Oxybis(4,1-phenylene))bis(dimethylsilane) exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in medical and industrial applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results demonstrate that (Oxybis(4,1-phenylene))bis(dimethylsilane) holds promise as an antimicrobial agent.

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The silane component may facilitate interactions with cellular components, leading to increased permeability and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the compound's effectiveness in various formulations. The study compared its activity in solution versus immobilized forms on surfaces. Results indicated enhanced efficacy when immobilized, suggesting potential applications in coatings for medical devices. -

Toxicological Assessment :

Toxicity studies conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also demonstrates low cytotoxicity at therapeutic concentrations. This balance is crucial for developing safe therapeutic agents.

Applications in Medicine and Industry

Given its biological activity, (Oxybis(4,1-phenylene))bis(dimethylsilane) has potential applications in:

- Antimicrobial coatings for medical devices.

- Pharmaceutical formulations aimed at combating resistant bacterial strains.

- Industrial applications where microbial contamination is a concern.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Oxybis(4,1-phenylene))bis(dimethylsilane), and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves silane-functionalization of diphenyl ether derivatives. For example, analogous compounds (e.g., bis-heterocycles) are synthesized via condensation reactions, such as refluxing precursors like diphenyl ether with dimethylsilane derivatives in anhydrous solvents (e.g., 1,2-dichloroethane or ethanol) under inert atmospheres . Optimization strategies include:

-

Catalyst Use : Acid or base catalysts to enhance reaction efficiency.

-

Temperature Control : Heating under reflux (e.g., 6–10 hours at 80–100°C) to drive the reaction to completion.

-

Purification : Recrystallization from acetonitrile or acetic acid to improve purity .

-

Yield Improvement : Stoichiometric excess of silane precursors (1.2–2.2 eq.) to favor product formation .

Example Reaction Conditions Precursor: Diphenyl ether derivative Solvent: Anhydrous ethanol Temperature: Reflux (78°C) Time: 6–10 hours Yield: 63–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Look for dimethylsilane proton signals at δ 0.2–0.5 ppm and aromatic protons (diphenyl ether) at δ 6.8–7.6 ppm .

- ¹³C NMR : Peaks for Si–C bonds (~1–5 ppm) and aromatic carbons (110–150 ppm) .

- IR Spectroscopy : Si–C stretching vibrations (600–800 cm⁻¹) and ether C–O–C bands (1200–1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 286.52 for C₁₆H₂₂OSi₂) .

- SEM and Thermal Analysis : Assess morphology and thermal stability (decomposition >300°C) .

Q. How should researchers handle storage and stability considerations for this compound during experimental workflows?

- Methodological Answer :

- Storage : Store at 4°C in airtight containers to prevent hydrolysis of Si–O bonds .

- Handling : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to avoid moisture-induced degradation .

- Stability Testing : Conduct periodic NMR or IR checks to detect hydrolysis (e.g., Si–OH formation at δ 1.5–2.0 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer :

-

Basis Sets and Functionals : Use B3LYP/6-311G++(d,p) for geometry optimization and vibrational frequency calculations. This approach aligns experimental IR/Raman peaks with theoretical predictions (e.g., Si–C vibrations within ±10 cm⁻¹ error) .

-

NMR Chemical Shift Prediction : Gauge shielding effects using gauge-including atomic orbital (GIAO) methods. Compare computed ¹³C shifts (e.g., aromatic carbons) with experimental data to validate conformational models .

-

UV-Vis Analysis : Simulate electronic transitions via time-dependent DFT (TD-DFT) to correlate absorption bands with HOMO-LUMO gaps .

DFT vs. Experimental Data Comparison Parameter ---------------- Si–C Stretch (IR) ¹³C NMR (Aromatic)

Q. What strategies are effective in designing derivatives of this compound for advanced material applications like flame retardancy or catalysis?

- Methodological Answer :

-

Functionalization : Introduce reactive groups (e.g., imidazole, thiourea) via Schiff base condensation or Michael additions. For example, reacting with diamino diphenyl ether and DOPO yields flame-retardant hybrids .

-

Polymer Integration : Incorporate into epoxy resins or PVC matrices via covalent bonding (e.g., silane-epoxy coupling) to enhance thermal stability .

-

Catalytic Moieties : Attach photoactive groups (e.g., benzophenone) for applications in C–H bond activation, as demonstrated in photocatalytic systems .

Q. What analytical approaches are critical when evaluating the compound's performance in catalytic systems, such as C–H bond activation?

- Methodological Answer :

-

Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to determine turnover frequency (TOF) and activation energy .

-

Mechanistic Probes : Use deuterium labeling (e.g., C–D bond cleavage) or radical traps (e.g., TEMPO) to identify intermediates .

-

Spectroscopic Monitoring : In situ IR or UV-Vis to track catalyst stability and active species formation.

-

Computational Modeling : Map reaction pathways using DFT to identify rate-limiting steps (e.g., transition states for C–H cleavage) .

Catalytic Performance Metrics Substrate: Toluene Catalyst Loading: 5 mol% TOF: 12 h⁻¹ Yield: 85% (C–S bond formation)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。